molecular formula C27H22O6 B11157528 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-3-benzyl-4,8-dimethyl-2H-chromen-2-one

7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-3-benzyl-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B11157528
M. Wt: 442.5 g/mol
InChI Key: ZXGTZCQHTFECGW-UHFFFAOYSA-N
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Description

7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-3-benzyl-4,8-dimethyl-2H-chromen-2-one is a complex organic compound that features a chromenone core structure with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include palladium catalysts, sodium hydride, and various solvents such as dimethylformamide (DMF) and toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-3-benzyl-4,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, it may be investigated for its potential biological activity, including antimicrobial or anticancer properties .

Medicine

In medicine, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action for 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-3-benzyl-4,8-dimethyl-2H-chromen-2-one involves its interaction with various molecular targets. These could include enzymes or receptors that mediate its biological effects. The specific pathways involved would depend on the compound’s structure and the context in which it is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromenone derivatives and benzodioxole-containing molecules. Examples include:

Uniqueness

What sets 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-3-benzyl-4,8-dimethyl-2H-chromen-2-one apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C27H22O6

Molecular Weight

442.5 g/mol

IUPAC Name

7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-3-benzyl-4,8-dimethylchromen-2-one

InChI

InChI=1S/C27H22O6/c1-16-20-9-11-23(30-14-22(28)19-8-10-24-25(13-19)32-15-31-24)17(2)26(20)33-27(29)21(16)12-18-6-4-3-5-7-18/h3-11,13H,12,14-15H2,1-2H3

InChI Key

ZXGTZCQHTFECGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5

Origin of Product

United States

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